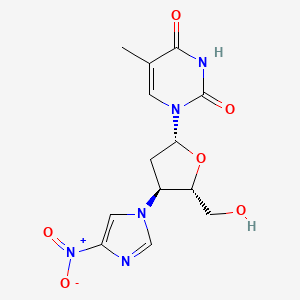

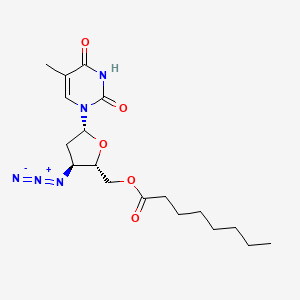

5'-O-Octanoyl AZT

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-O-Octanoyl AZT is a derivative of azidothymidine (AZT), a nucleoside analog reverse-transcriptase inhibitor primarily used in the treatment of HIV/AIDS. The addition of an octanoyl group to the 5’ position of AZT enhances its lipophilicity, potentially improving its pharmacokinetic properties and ability to penetrate cellular membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Octanoyl AZT typically involves the esterification of AZT with octanoyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or chloroform

Temperature: Room temperature to 40°C

Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of 5’-O-Octanoyl AZT follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors with precise temperature and mixing controls

Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product

Quality Control: Rigorous testing for impurities and consistency in product quality

Análisis De Reacciones Químicas

Types of Reactions: 5’-O-Octanoyl AZT undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, reverting to AZT and octanoic acid.

Oxidation and Reduction: While the compound itself is relatively stable, the azido group in AZT can undergo reduction to form amines.

Substitution: The octanoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents

Substitution: Acyl chlorides or anhydrides in the presence of a base

Major Products:

Hydrolysis: AZT and octanoic acid

Reduction: Amino derivatives of AZT

Substitution: Various acylated derivatives of AZT

Aplicaciones Científicas De Investigación

5’-O-Octanoyl AZT has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its enhanced cellular uptake and potential to overcome drug resistance in HIV treatment.

Medicine: Explored for its improved pharmacokinetic properties, potentially leading to better therapeutic outcomes.

Industry: Utilized in the development of new drug formulations and delivery systems

Mecanismo De Acción

The mechanism of action of 5’-O-Octanoyl AZT is similar to that of AZT. It inhibits the activity of HIV-1 reverse transcriptase by acting as a chain terminator during DNA synthesis. The octanoyl group enhances its ability to penetrate cellular membranes, potentially increasing its efficacy. Once inside the cell, it is converted to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparación Con Compuestos Similares

AZT (Azidothymidine): The parent compound, used widely in HIV treatment.

5’-O-Myristoyl AZT: Another esterified derivative with a longer acyl chain, potentially offering different pharmacokinetic properties.

5’-O-Palmitoyl AZT: Similar to 5’-O-Octanoyl AZT but with an even longer acyl chain, affecting its solubility and cellular uptake.

Uniqueness: 5’-O-Octanoyl AZT is unique due to its balance between lipophilicity and molecular size, which may offer optimal pharmacokinetic properties compared to other derivatives. Its specific esterification at the 5’ position enhances its ability to penetrate cellular membranes while maintaining the antiviral activity of the parent compound .

Propiedades

Número CAS |

106060-77-9 |

|---|---|

Fórmula molecular |

C18H27N5O5 |

Peso molecular |

393.4 g/mol |

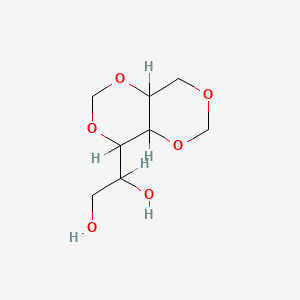

Nombre IUPAC |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl octanoate |

InChI |

InChI=1S/C18H27N5O5/c1-3-4-5-6-7-8-16(24)27-11-14-13(21-22-19)9-15(28-14)23-10-12(2)17(25)20-18(23)26/h10,13-15H,3-9,11H2,1-2H3,(H,20,25,26)/t13-,14+,15+/m0/s1 |

Clave InChI |

BZEPXKPTNQMXFG-RRFJBIMHSA-N |

SMILES isomérico |

CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

SMILES canónico |

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)

![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)